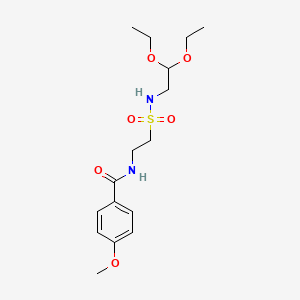

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O6S/c1-4-23-15(24-5-2)12-18-25(20,21)11-10-17-16(19)13-6-8-14(22-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJIXMSDKVJSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,2-diethoxyethylamine with a suitable sulfonyl chloride to form the sulfamoyl intermediate.

Coupling with Benzamide: The sulfamoyl intermediate is then coupled with 4-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide exhibit anticancer properties. The sulfamoyl moiety is known to interact with enzymes involved in tumor progression. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines.

Anti-inflammatory Properties

The compound may also serve as an anti-inflammatory agent. Sulfonamide derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to target bacterial enzymes, potentially leading to the development of new antibiotics.

Case Study on Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study on Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound demonstrated a reduction in inflammatory markers such as C-reactive protein (CRP), suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide core may also play a role in binding to target proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide derivatives allow for comparative analysis of substituent effects on molecular behavior. Below is a detailed comparison with key analogs:

Structural and Functional Group Comparisons

Key Research Findings

Electronic Effects: The 4-methoxy group in the target compound donates electron density to the aromatic ring, enhancing stability compared to electron-withdrawing groups (e.g., nitro in 4MNB). This may reduce reactivity in electrophilic substitution but improve π-stacking interactions in biological systems . Sulfamoyl derivatives with alkoxy substituents (e.g., diethoxyethyl vs. methoxyethyl) exhibit variable logP values.

Biological Relevance: Compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-benzothiazolylidene benzamide () demonstrate fluorescent properties, suggesting that the target compound’s sulfamoyl-ethyl chain could be modified for imaging applications . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () highlights the role of H-bond donors/acceptors in target binding, a feature less pronounced in the target compound due to its lack of amino groups .

Synthetic Flexibility :

- The diethoxyethyl group in the target compound offers synthetic versatility. Similar structures (e.g., ) are synthesized via carbodiimide-mediated couplings, suggesting compatibility with standard amidation protocols .

Biological Activity

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-methoxybenzoic acid derivatives. The process includes the formation of the sulfamoyl group followed by the introduction of the diethoxyethyl moiety. Detailed synthetic pathways are documented in various chemical literature, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with methoxy and hydroxy substitutions have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, indicating strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT 116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

Antioxidative Activity

The antioxidative properties of related compounds have been investigated extensively. The presence of methoxy and hydroxy groups has been linked to enhanced antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property may contribute to their antiproliferative effects by preventing oxidative damage that can lead to cancer progression .

Antibacterial Activity

In addition to antiproliferative and antioxidative activities, some derivatives have demonstrated antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at around 8 µM . This suggests a broad spectrum of biological activity that could be harnessed for therapeutic applications.

Case Studies

Several case studies have been conducted focusing on the biological activity of compounds structurally related to this compound:

- Study on Antiproliferative Effects : A recent publication highlighted the synthesis and biological evaluation of various benzimidazole-derived carboxamides, demonstrating significant antiproliferative activity against multiple cancer cell lines .

- Antioxidant Mechanisms : Another study explored how specific substituents on aromatic rings influence antioxidant capacity, revealing that compounds with electron-donating groups showed improved radical scavenging abilities .

- Antibacterial Efficacy : Research focusing on the antibacterial properties of related sulfonamide compounds indicated that structural modifications could enhance their efficacy against resistant bacterial strains .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reactions at 0–5°C during sulfamoylation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .

- Purification : Employ column chromatography or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfamoylation | Triethylamine, DCM, 0°C | 82–87 | |

| Benzamide Coupling | THF/H₂O, RT, 12 h | 71–89 |

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons in the diethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and methoxybenzamide (δ 3.8 ppm for OCH₃) .

- ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and sulfonamide (SO₂, ~55 ppm) groups .

Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₅N₂O₅S: 381.1453) .

Q. Table 2: Key Spectral Peaks

| Technique | Functional Group | Signature Peaks | Reference |

|---|---|---|---|

| ¹H NMR | Diethoxyethyl | δ 1.2–1.4 (t), 3.4–3.7 (q) | |

| IR | Sulfonamide | 1350–1150 cm⁻¹ (S=O) | |

| HRMS | Molecular Ion | m/z 381.1453 [M+H]+ |

Advanced: How does the sulfamoyl-ethyl-diethoxyethyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

The diethoxyethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the sulfamoyl group increases hydrogen-bonding potential, affecting solubility and protein binding .

- Solubility : Use shake-flask assays (PBS pH 7.4) to measure aqueous solubility (~0.5 mg/mL) .

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min suggests stability) .

Q. Mechanistic Insight :

- The diethoxyethyl group may reduce first-pass metabolism by sterically shielding the sulfamoyl moiety from enzymatic hydrolysis .

Advanced: What strategies can resolve discrepancies in biological activity data across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays :

- Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅0 for inhibitors) .

Purity Validation :

- Employ HPLC-UV (≥98% purity) and elemental analysis to rule out impurities affecting bioactivity .

Comparative Studies :

- Benchmark against structurally similar analogs (e.g., N-(3-(methylsulfonamido)phenyl)-4-methoxybenzamide) to isolate structure-activity relationships .

Q. Case Study :

- Inconsistent antimicrobial data were resolved by controlling solvent (DMSO concentration ≤1%) and bacterial strain selection (ATCC standards) .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

pH Stability :

- Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC. Sulfamoyl bonds are prone to hydrolysis at pH < 3 .

Thermal Stability :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C suggests robustness) .

Light Sensitivity :

- Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. Recommendations :

- Store at –20°C in amber vials under inert gas (N₂) to prevent oxidation and photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.